![molecular formula C18H22ClNO B1437322 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline CAS No. 1040685-85-5](/img/structure/B1437322.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline
Overview
Description
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline is an organic compound with the molecular formula C18H22ClNO and a molecular weight of 303.83 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloro-substituted phenoxy group and a dimethylaniline moiety .
Preparation Methods
The synthesis of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine hydrochloride, followed by the alkylation of the resulting intermediate with 3,4-dimethylaniline . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s phenoxy and aniline groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents on the phenoxy or aniline groups.
4-Chloro-3,5-dimethylphenol: This compound shares the chloro and dimethyl substituents but lacks the ethyl and aniline groups, resulting in different chemical properties and applications.
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-16(9-13(12)2)20-7-8-21-17-10-14(3)18(19)15(4)11-17/h5-6,9-11,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOEANPOKFNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


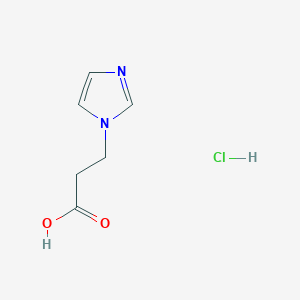
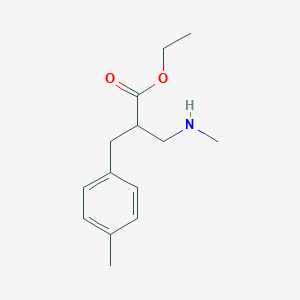

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)
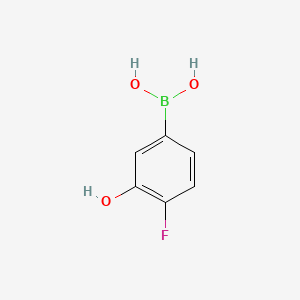

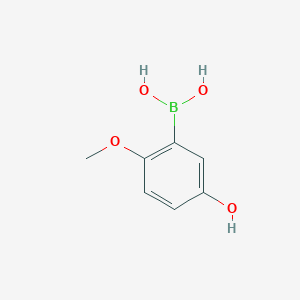
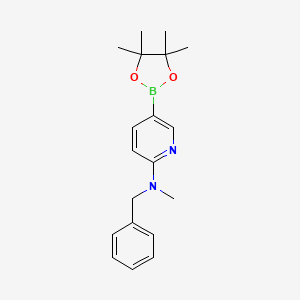
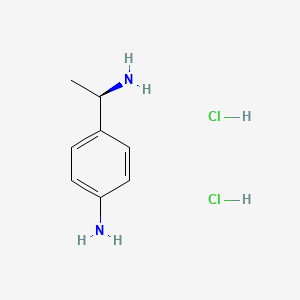
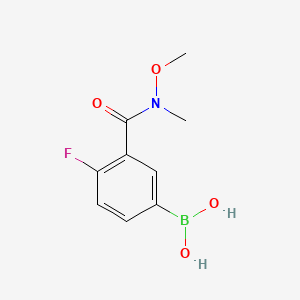
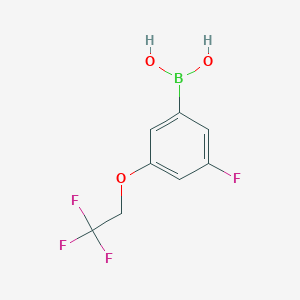
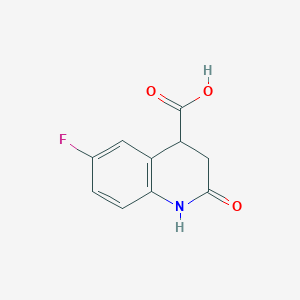
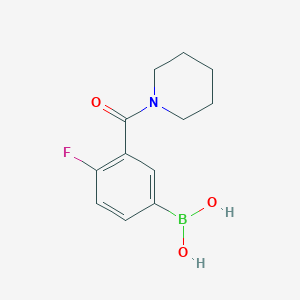
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
